molecular formula C7H7FN2O B13491720 2-fluoro-N-methyl-N-nitrosoaniline

2-fluoro-N-methyl-N-nitrosoaniline

Cat. No.: B13491720
M. Wt: 154.14 g/mol
InChI Key: CKYDYUFRVLNRHA-UHFFFAOYSA-N
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Description

2-Fluoro-N-methyl-N-nitrosoaniline is an organic compound with the molecular formula C7H7FN2O. It belongs to the class of nitrosamines, which are known for their unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitroso group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-methyl-N-nitrosoaniline typically involves the nitrosation of 2-fluoro-N-methylaniline. One efficient method for synthesizing N-nitrosamines, including this compound, is through the use of tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the nitrosation of secondary amines using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-methyl-N-nitrosoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

2-Fluoro-N-methyl-N-nitrosoaniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-N-nitrosoaniline involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can result in various biological effects, including inhibition of enzyme activity and induction of cellular responses .

Comparison with Similar Compounds

    N-methyl-N-nitrosoaniline: Similar structure but lacks the fluorine atom.

    N-nitrosodimethylamine: A simpler nitrosamine with two methyl groups.

    N-nitrosodiethylamine: Contains two ethyl groups instead of a methyl and a fluorine atom.

Uniqueness: 2-Fluoro-N-methyl-N-nitrosoaniline is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

N-(2-fluorophenyl)-N-methylnitrous amide

InChI

InChI=1S/C7H7FN2O/c1-10(9-11)7-5-3-2-4-6(7)8/h2-5H,1H3

InChI Key

CKYDYUFRVLNRHA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1F)N=O

Origin of Product

United States

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